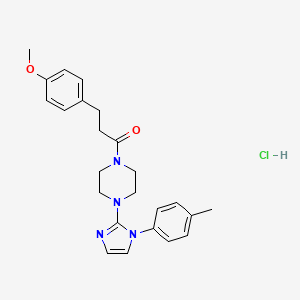

![molecular formula C7H14ClNO B2678370 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride CAS No. 111556-21-9](/img/structure/B2678370.png)

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

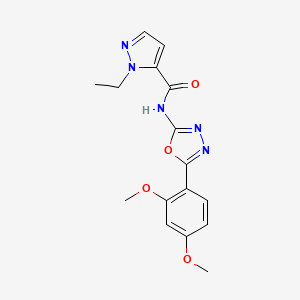

“1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride” is an organic compound with the molecular formula C7H14ClNO . It appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride” includes a piperidine ring attached to an ethanone group . The InChI code for this compound is InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.65 g/mol . It appears as a powder and is typically stored at room temperature . The melting point is reported to be between 217-219°C .Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

A study by Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) demonstrated the synthesis of novel heterocyclic compounds containing tetrazoles and piperidine nuclei. These compounds were evaluated for their antimicrobial activity, suggesting potential as lead molecules in drug development Elavarasan, T., Bhakiaraj, D., & Gopalakrishnan, M. (2014).

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, with one ligand featuring a piperidine structure. These complexes showed promise in protecting steel surfaces, opening avenues for applications in corrosion engineering Das, M., Biswas, A., Kundu, B. K., Mobin, S., Udayabhanu, G., & Mukhopadhyay, S. (2017).

Microwave-Assisted Synthesis

Merugu, Ramesh, and Sreenivasulu (2010) reported on the microwave-assisted synthesis of piperidine derivatives and their antibacterial activity. This method highlights the efficiency and potential of piperidine derivatives in the development of new antibacterial agents Merugu, R., Ramesh, D., & Sreenivasulu, B. (2010).

Building Blocks for Crown Ethers

Nawrozkij et al. (2014) developed a convenient method for synthesizing diastereomeric forms of 1-(piperidin-2-yl)ethan-1,2-diol, serving as valuable building blocks for functionalized crown ethers. This approach offers significant potential for the creation of specialized molecular structures Nawrozkij, M. B., Gorbunov, E. B., Babushkin, A. S., Ruchko, E. A., Rusinov, G., Charushin, V., & Novakov, I. (2014).

Green Corrosion Inhibitors

Belghiti et al. (2018) investigated piperine derivatives as green corrosion inhibitors on iron surfaces. Their study provided insights into the effectiveness of these compounds in protecting metal surfaces, contributing to the development of environmentally friendly corrosion inhibitors Belghiti, M. E., Echihi, S., Mahsoune, A., Karzazi, Y., Aboulmouhajir, A., Dafali, A., & Bahadur, I. (2018).

Mechanism of Action

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-[(2R)-piperidin-2-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEAHXNYUNRUDM-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2678296.png)

![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)

![1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678299.png)

![3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2678302.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2678310.png)